molecular formula NdRu2 B14710423 Neodymium--ruthenium (1/2) CAS No. 12594-43-3

Neodymium--ruthenium (1/2)

Cat. No.: B14710423
CAS No.: 12594-43-3
M. Wt: 346.4 g/mol
InChI Key: XHGDTBWCAYBGIT-UHFFFAOYSA-N
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Description

Contextual Significance of RE-TM Intermetallics in Advanced Materials Science

Intermetallic compounds composed of rare-earth (RE) and transition metals (TM) are a significant class of materials in advanced materials science. mdpi.com These compounds are intensively studied due to their interesting physical properties and numerous technical applications. The unique properties of RE-TM intermetallics arise from the interplay between the localized 4f electrons of the rare-earth elements and the d-electrons of the transition metals. scispace.commdpi.com This interaction is responsible for phenomena such as strong magnetic anisotropy and high magnetic moments. mdpi.com

The applications of RE-TM intermetallics are diverse. They are crucial in the manufacturing of high-performance permanent magnets, such as those based on Neodymium-Iron-Boron (NdFeB). Furthermore, their unique electronic structures make them effective catalysts in various chemical reactions. scispace.com The field also explores their potential in magnetostrictive devices, hydrogen storage, and as magnetocaloric materials for magnetic refrigeration. mdpi.com

Historical Trajectories and Modern Research Impetuses in Nd-Ru Systematics

The study of rare-earth intermetallics gained significant momentum following the discovery of high-performance magnets. While much of the historical focus has been on combinations with iron, cobalt, and nickel, research has expanded to include other transition metals like ruthenium. mdpi.com Early research in the 1960s began to map out the phase diagrams of various binary systems involving rare earths and platinum-group metals.

Modern research is driven by both the quest for fundamental understanding and the search for new functional materials. Advances in computational materials science, including high-throughput first-principles calculations, allow for the prediction of stable phases and their properties in binary alloy systems. wikipedia.org These theoretical approaches complement experimental synthesis and characterization, guiding the search for new compounds with desired functionalities. wikipedia.org For instance, the possibility of inducing superconductivity in materials by modifying their electronic structure through chemical substitution or applied strain is a significant research impetus. aps.orgarxiv.org While extensive experimental data on the Nd-Ru binary system, and specifically NdRu2, is not widely documented in publicly available literature, the general principles derived from the study of other RE-TM systems provide a framework for anticipating its properties and potential for new discoveries.

Detailed Research Findings

Crystal Structure

Interactive Data Table: General Properties of Laves Phases

Property Description
Stoichiometry AB2
Common Prototypes C15 (cubic, MgCu2), C14 (hexagonal, MgZn2), C36 (hexagonal, MgNi2)
Atomic Size Ratio (rA/rB) Typically between 1.05 and 1.67 for formation.

| Packing | Considered topologically close-packed structures. |

Magnetic and Thermodynamic Properties

The magnetic behavior of RE-TM intermetallics is primarily governed by the magnetic moments of the rare-earth ions and the exchange interactions between them. scispace.com In compounds like NdRu2, the magnetism would be associated with the Nd³⁺ ions. These materials typically exhibit metallic character, and the interaction between the localized 4f electrons of neodymium is mediated by conduction electrons. scispace.com

Detailed experimental measurements of the magnetic and thermodynamic properties of NdRu2, such as magnetic susceptibility, heat capacity, and enthalpy of formation, are not extensively reported. The standard enthalpy of formation (ΔfH⦵) is a key thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orgkhanacademy.org While tables of thermodynamic data exist for many substances, specific values for NdRu2 are not commonly listed. nist.gov

Interactive Data Table: Properties of Neodymium and Ruthenium

Property Neodymium (Nd) Ruthenium (Ru)
Atomic Number 60 44
Standard Atomic Weight 144.242 u 101.07 u
Crystal Structure (at STP) Double Hexagonal Close-Packed Hexagonal Close-Packed

| Magnetic Ordering (at RT) | Paramagnetic | Paramagnetic wikipedia.org |

Note: This table presents general properties of the constituent elements.

Superconductivity

Some intermetallic compounds exhibit superconductivity, often of an unconventional nature. aps.org This is a state of zero electrical resistance and the expulsion of magnetic fields, occurring below a critical temperature. Superconductivity in RE-TM compounds can be a complex phenomenon, sometimes coexisting or competing with magnetic order. Certain ruthenium-containing compounds are known to be superconductors, and the possibility of superconductivity in NdRu2 remains an area for potential investigation. aps.orgwikipedia.org Superconductors are broadly classified as Type-I or Type-II, with intermetallic and alloy superconductors typically falling into the Type-II category. wikipedia.org

Properties

CAS No.

12594-43-3

Molecular Formula

NdRu2

Molecular Weight

346.4 g/mol

IUPAC Name

neodymium;ruthenium

InChI

InChI=1S/Nd.2Ru

InChI Key

XHGDTBWCAYBGIT-UHFFFAOYSA-N

Canonical SMILES

[Ru].[Ru].[Nd]

Origin of Product

United States

Advanced Synthesis and Material Fabrication Methodologies for Ndru₂

Controlled Solid-State Reaction Pathways

Controlled solid-state reactions are a fundamental approach to synthesizing polycrystalline NdRu₂. This method involves the direct reaction of constituent elements in the solid phase at elevated temperatures, relying on atomic diffusion to form the desired intermetallic compound.

High-Temperature Annealing Protocols

High-temperature annealing is a critical step in solid-state synthesis, promoting the nucleation and growth of the target phase while homogenizing the material. The process typically begins after initial synthesis steps, such as arc melting, to relieve stresses and enhance crystalline order. efineametals.commdpi.com For intermetallic alloys, the primary goal of annealing is to minimize crystal defects and residual stress, which in turn optimizes the material's structural and magnetic properties. efineametals.com

The process involves heating the material in a controlled atmosphere, often a reducing one like hydrogen, to prevent oxidation and remove impurities. efineametals.com The annealing temperature and duration are critical parameters. As the temperature increases, new, stress-free grains begin to form and grow, a process known as recrystallization. efineametals.commdpi.com This stage is crucial for achieving a thermodynamically stable microstructure. efineametals.com For many multicomponent alloys, annealing temperatures can range from 700 °C to 1150 °C, with the specific temperature influencing the final phase composition and grain size. mdpi.com

Table 1: General High-Temperature Annealing Parameters for Intermetallic Alloys

ParameterValue/RangePurpose
Temperature700 °C - 1150 °CTo promote recrystallization and phase formation. mdpi.com
AtmosphereInert (e.g., Argon) or Reducing (e.g., Hydrogen)To prevent oxidation and remove impurities. efineametals.com
DurationSeveral hours to daysTo ensure complete reaction and homogenization.
Cooling RateSlow cooling or quenchingTo control microstructure and prevent defect formation.

Arc Melting and Subsequent Thermal Treatments

Arc melting is a widely used and effective method for synthesizing intermetallic compounds like NdRu₂ by melting the pure constituent elements together. researchgate.netub.edu The process utilizes an electric arc to generate extremely high temperatures (often exceeding 3,000°C), which rapidly melts the metals in a water-cooled copper crucible. ub.eduamazemet.com This is typically performed in an inert gas atmosphere, such as high-purity argon, to prevent oxidation and contamination. ub.edubarc.gov.in

To ensure homogeneity, the resulting polycrystalline button is often flipped and remelted multiple times. ub.edu Following arc melting, a thermal treatment or annealing is almost always necessary. This subsequent heating, as described in the previous section, is performed at a temperature below the melting point for an extended period. This step is crucial for ensuring the formation of the desired single-phase compound and for improving the crystalline order of the as-cast alloy. ub.edu For some alloys, this annealing can last for several hours at temperatures up to 1400 °C. ub.edu

Table 2: Arc Melting Synthesis Parameters

ParameterDescription
Precursor MaterialsHigh-purity Neodymium and Ruthenium metals in stoichiometric ratio (1:2).
Furnace TypeElectric arc furnace with a non-consumable tungsten electrode and a water-cooled copper hearth. amazemet.com
AtmosphereHigh-purity Argon gas. barc.gov.in
Melting ProcessRepeated melting and turning of the sample to ensure homogeneity. ub.edu
Post-Synthesis TreatmentHigh-temperature annealing in a sealed, evacuated quartz tube or under an inert atmosphere.

Note: This table outlines a general procedure for arc melting intermetallic compounds.

Crystal Growth Techniques for High-Quality NdRu₂ Specimens

The synthesis of large, high-quality single crystals is essential for investigating the anisotropic physical properties of materials. For intermetallic compounds like NdRu₂, several crystal growth techniques can be employed.

Single Crystal Growth Mechanisms (e.g., Czochralski, Floating Zone)

Czochralski Method: The Czochralski method is a crystal pulling technique used to obtain large single crystals of various materials, including intermetallic compounds. icm.edu.plwikipedia.org The process involves melting the constituent materials in a crucible and then dipping a seed crystal into the melt. waferworld.com The seed is slowly pulled upwards and rotated, causing the molten material to solidify on the seed, forming a continuous single crystal ingot. waferworld.com A modified Czochralski method, often using a levitated melt in a protective argon atmosphere, is particularly useful for reactive intermetallics to avoid contamination from a crucible. icm.edu.pl This technique allows for the growth of cylindrical crystals that are essential for many physical property measurements. icm.edu.pl

Floating Zone (FZ) Method: The floating zone method is a crucible-free technique that is ideal for growing high-purity single crystals, as it eliminates contamination from a crucible. waferworld.comuni-kiel.de In this method, a polycrystalline rod of the material is passed through a heating coil, which creates a narrow molten zone. waferworld.com As the molten zone travels along the rod, it leaves behind a solidified single crystal, with impurities being swept along with the molten region. uni-kiel.de This technique is particularly advantageous for reactive or high-melting-point rare-earth compounds. acs.orgresearchgate.net The quality of the resulting crystal is highly dependent on the stability of the molten zone. uni-kiel.de

Table 3: Comparison of Czochralski and Floating Zone Methods for Intermetallic Crystal Growth

FeatureCzochralski MethodFloating Zone Method
Principle Pulling a crystal from a melt. waferworld.comPassing a molten zone through a polycrystalline rod. uni-kiel.de
Crucible Typically uses a crucible, but can be modified for levitated melt. icm.edu.plwikipedia.orgCrucible-free. uni-kiel.de
Purity Purity can be affected by crucible interaction.High purity due to the absence of a crucible. acs.org
Crystal Size Can produce large, cylindrical crystals. icm.edu.plDiameter can be limited by surface tension of the melt. uni-kiel.de
Applicability Widely used for semiconductors and intermetallics. wikipedia.orgSuitable for high-purity and reactive materials. acs.orgresearchgate.net

Note: This table provides a general comparison. Specific applicability to NdRu₂ would require experimental validation.

Flux Growth Methodologies and Optimization

The flux growth method is a solution-based technique where a solvent, known as a flux, is used to dissolve the constituent elements at a temperature below the melting point of the target compound. wikipedia.orgfrontiersin.org The desired material then crystallizes from the molten flux upon slow cooling. wikipedia.org This method is particularly useful for materials that decompose before melting or have very high melting points. frontiersin.org

The choice of flux is critical and depends on its ability to dissolve the reactants without reacting with them or being incorporated into the crystal lattice. wikipedia.orgnih.gov For intermetallic compounds, metallic fluxes are often used. wikipedia.org The process involves mixing the reactants and the flux in a crucible, heating to a high temperature to ensure complete dissolution, and then slowly cooling to allow for the precipitation of single crystals. wikipedia.orgfrontiersin.org The crystals are then separated from the solidified flux, either mechanically or by dissolving the flux in a suitable solvent. wikipedia.org For instance, novel intermetallic compounds like R₂Co₂SiC (where R is a rare-earth element) have been successfully synthesized using a eutectic flux of the constituent metals. nih.gov

Thin Film Deposition Techniques

The fabrication of NdRu₂ in thin film form is essential for its potential integration into microelectronic devices. Various physical and chemical vapor deposition techniques can be employed for this purpose.

While specific studies on the thin film deposition of NdRu₂ are not prevalent in the provided search results, methods used for depositing ruthenium and other rare-earth alloys can be considered. Techniques like atomic layer deposition (ALD) and pulsed chemical vapor deposition (CVD) are capable of producing highly pure, smooth, and conductive ruthenium thin films. rsc.orgresearchgate.net For example, ALD can deposit ruthenium films with low resistivity at temperatures between 200 and 300 °C. rsc.org

Sputtering is another common physical vapor deposition method where atoms are ejected from a target material (in this case, a neodymium-ruthenium alloy target) and deposited onto a substrate. Cathodic electrodeposition from a solution containing the metal ions is also a possibility for creating thin films. researchgate.net The properties of the deposited film, such as crystallinity and resistivity, are highly dependent on the deposition parameters, including substrate temperature, pressure, and the precursor or target composition. rsc.orgresearchgate.net

Table 4: Potential Thin Film Deposition Techniques for NdRu₂

TechniqueGeneral PrincipleTypical Precursors/TargetsKey Advantages
Atomic Layer Deposition (ALD) Sequential, self-limiting surface reactions.Organometallic precursors for Neodymium and Ruthenium.Precise thickness control at the atomic level, excellent conformality. rsc.org
Sputtering Ejection of target atoms by ion bombardment.NdRu₂ alloy target.Good adhesion and control over film composition.
Pulsed Laser Deposition (PLD) Ablation of a target material with a high-power laser.NdRu₂ alloy target.Stoichiometric transfer from target to substrate.
Electrodeposition Reduction of metal ions from an electrolyte solution.Solution containing Nd and Ru salts.Cost-effective and scalable. researchgate.net

Note: This table presents potential techniques based on methods used for related materials, as specific literature for NdRu₂ thin film deposition is limited.

Physical Vapor Deposition (PVD)

Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition techniques where a material is vaporized from a solid or liquid source in a vacuum environment and then condensed onto a substrate to form a thin film. scholarsresearchlibrary.comchemistnotes.comslideshare.net These methods are advantageous as they can produce high-purity films and can be used for a wide variety of materials. youtube.com

Common PVD methods include thermal evaporation, sputtering, and pulsed laser deposition (PLD). scholarsresearchlibrary.comchemistnotes.com In thermal evaporation, the source material is heated in a vacuum chamber until it evaporates, and the vapor subsequently coats a substrate. scholarsresearchlibrary.com Sputtering involves the bombardment of a target material with energetic ions, which causes atoms to be ejected and deposited onto the substrate. chemistnotes.com PLD uses a high-power laser to vaporize the surface of a target, creating a plasma plume that deposits a thin film on a substrate. scholarsresearchlibrary.com

For a binary compound like NdRu₂, co-deposition from separate neodymium and ruthenium targets is a viable PVD strategy. A reactive off-axis sputtering technique has been successfully employed for the epitaxial growth of the related pyrochlore (B1171951) compound Nd₂Ru₂O₇, utilizing both Nd and Ru metal targets. aps.org This approach allows for precise control over the film's stoichiometry by adjusting the power applied to each target. aps.org A similar methodology could be adapted for the synthesis of NdRu₂ films, where the ratio of Nd to Ru in the final film is controlled by the relative deposition rates from the two metallic sources.

Table 1: Comparison of PVD Methods for Potential NdRu₂ Synthesis

Technique Principle Potential Advantages for NdRu₂ Potential Challenges for NdRu₂
Thermal Evaporation Heating source material to vaporization in vacuum. scholarsresearchlibrary.com Simple process, capable of high deposition rates. youtube.com Difficulty in controlling stoichiometry for alloys with components having very different vapor pressures.
Sputtering Ejection of target atoms by ion bombardment. chemistnotes.com Excellent control over film composition and stoichiometry, strong film adhesion. chemistnotes.comaps.org Can be a slower deposition process compared to thermal evaporation.

| Pulsed Laser Deposition (PLD) | Laser-induced vaporization of a target material. scholarsresearchlibrary.com | Can reproduce the stoichiometry of a complex target in the film, operates in various background gas pressures. | Deposition area is typically small, potential for droplet formation on the film. |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. rsc.orgmdpi.com Atomic Layer Deposition (ALD) is a subclass of CVD that uses sequential, self-limiting surface reactions to grow films one atomic layer at a time. epfl.chharvard.edu This allows for exceptional conformity and thickness control at the angstrom level. harvard.edu

The primary challenge in developing CVD or ALD processes for NdRu₂ is the identification of suitable volatile precursors for both neodymium and ruthenium that are compatible under similar process conditions. wikipedia.org For ruthenium, a variety of metal-organic precursors have been investigated for CVD and ALD, including ruthenocene and its derivatives, and β-diketonate compounds. harvard.eduwikipedia.org The choice of precursor and co-reactant (often oxygen or a reducing agent like H₂) is critical in determining the final film's purity and properties. harvard.eduresearchgate.net For instance, ruthenium thin films have been successfully deposited by ALD using a ruthenium amidinate precursor with either ammonia (B1221849) or oxygen as the co-reactant. harvard.eduresearchgate.net

A potential route for NdRu₂ ALD could involve alternating pulses of a neodymium precursor (e.g., a neodymium β-diketonate or an organometallic complex) and a ruthenium precursor, along with a suitable reactant gas. The self-limiting nature of ALD would be beneficial for achieving the precise 1:2 stoichiometry of NdRu₂. However, the development of such a process requires careful optimization of precursor chemistry, temperature, and pressure to avoid unwanted side reactions and impurity incorporation. wikipedia.org

Table 2: Selected Precursors for Ruthenium ALD/CVD

Precursor Name Chemical Formula Co-reactant Example Deposition Temperature Range (°C) Reference
Bis(ethylcyclopentadienyl)ruthenium(II) Ru(EtCp)₂ Oxygen ~375 (PEALD) mdpi.com
Bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl C₂₀H₄₀N₄O₂Ru O₂ or NH₃ - harvard.eduresearchgate.net
(1,5-hexadiene)(1-isopropyl-4-methylbenzene)ruthenium C₁₆H₂₄Ru O₂ 230-350 researchgate.net

Epitaxial Growth and Interface Engineering

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer follows the crystal structure of the substrate. mti-japan.comresearchgate.net This technique is crucial for fabricating high-quality single-crystal thin films and heterostructures with atomically sharp interfaces. researchgate.net Interface engineering, the manipulation of these interfaces at the atomic level, allows for the tuning of electronic, magnetic, and optical properties. aps.orgjos.ac.cnmdpi.com

Research on the epitaxial growth of the related compound Nd₂Ru₂O₇ on a yttria-stabilized zirconia (YSZ) substrate has demonstrated the feasibility of growing complex neodymium-ruthenium oxide films with high crystalline quality. aps.org In that work, reactive off-axis sputtering was used, and the stoichiometry was controlled by adjusting the power ratio of the Nd and Ru targets. aps.org It was found that varying the Ru/Nd ratio influenced the lattice parameters and optical properties of the film. aps.org

These findings suggest that epitaxial growth of NdRu₂ is achievable on suitable substrates. The choice of substrate is critical and would ideally have a close lattice match with NdRu₂ to minimize strain. By controlling the growth parameters, it is possible to create strained epitaxial NdRu₂ films, which could exhibit novel physical properties not present in the bulk material. Furthermore, interface engineering could be used to construct NdRu₂-based heterostructures. researchgate.net For example, layering NdRu₂ with other materials could induce new magnetic or electronic states at the interface due to charge transfer, orbital reconstruction, or broken inversion symmetry. researchgate.netmdpi.com

Nanostructuring and Advanced Material Design for NdRu₂-based Composites

Moving beyond thin films, the fabrication of nanostructured forms of NdRu₂ opens up possibilities for applications in areas like catalysis and data storage, where high surface area and quantum size effects are advantageous.

Nanoparticle Synthesis and Controlled Morphologies

Various physical and chemical methods can be employed for the synthesis of nanoparticles. mdpi.com Physical methods include laser ablation and wire explosion, where high energy is used to generate nanoparticles from a bulk source. chemistnotes.comnih.gov Chemical methods, such as co-precipitation, sol-gel, and solvothermal/hydrothermal synthesis, offer excellent control over particle size, shape, and composition. nih.govijnnonline.netresearchgate.net

For NdRu₂ nanoparticles, a chemical co-precipitation approach could be envisioned. This would involve dissolving salts of neodymium (e.g., neodymium chloride) and ruthenium (e.g., ruthenium chloride) in a suitable solvent, followed by the addition of a precipitating agent to induce the formation of a precursor. Subsequent thermal treatment (calcination and reduction) would convert the precursor into NdRu₂ nanoparticles. The morphology of the nanoparticles—whether spherical, rod-like, or another shape—can be influenced by controlling reaction parameters such as temperature, pH, precursor concentration, and the use of surfactants or capping agents. arxiv.orgelsevierpure.com For example, the synthesis of ruthenium dioxide nanoparticles has been achieved via a precipitation process, yielding spherical particles with an average size of 50 nm. ijnnonline.net Similarly, solvothermal methods, which involve a chemical reaction in a sealed, heated vessel, have been used to create tungsten oxide nanostructures with various morphologies, including nanorods and nanofibers. elsevierpure.com

Bimetallic and Alloyed Nanostructures

Bimetallic nanostructures, which contain two different metallic elements, often exhibit synergistic properties that are superior to those of their individual components. nih.govmdpi.com These structures can exist in various configurations, such as core-shell, heterostructures, or as a homogeneous alloy. nih.gov

The creation of NdRu₂ in the form of bimetallic or alloyed nanostructures is a promising avenue for tailoring its functional properties. For instance, Ru-Ni single-atom alloy nanoparticles have been shown to be highly effective catalysts. nih.gov An analogous Nd-Ru system could potentially offer unique catalytic or magnetic properties. Synthesis strategies for bimetallic nanoparticles often involve the sequential reduction of metal precursors or the co-reduction of a mixture of precursors. nih.gov For example, a core-shell structure could potentially be fabricated by first synthesizing nanoparticles of one metal (e.g., Nd) and then growing a shell of the second metal (Ru) on their surface. An alloyed NdRu₂ nanostructure would involve the simultaneous reduction of both neodymium and ruthenium precursors to ensure a homogeneous mixture of the atoms within the nanoparticle. nih.govmdpi.com The functionality of such bimetallic nanostructures is highly dependent on their size, shape, composition, and crystal structure. nih.gov

Sophisticated Crystallographic and Structural Elucidation of Ndru₂

High-Resolution X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) for Aperiodic and Modulated Structures

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. lu.searxiv.org By measuring the diffraction pattern from a single, well-ordered crystal (typically smaller than 0.2 mm), it is possible to determine unit cell dimensions, bond lengths, bond angles, and the precise coordinates of each atom. sdu.dkacs.org

This technique is also essential for identifying and characterizing complex structural phenomena such as aperiodicity and modulated structures. rruff.info A modulated structure involves a periodic distortion or variation of an underlying average structure. arxiv.org If the wavelength of this modulation is not a rational multiple of the basic lattice parameters (incommensurate), it gives rise to additional satellite reflections in the diffraction pattern that cannot be indexed with simple Miller indices (hkl). arxiv.org

A comprehensive search of scientific literature reveals no specific single-crystal X-ray diffraction studies focused on aperiodic or modulated structures in the binary compound NdRu₂. Research on related complex intermetallic systems, such as the ternary gallide NdRu₁.₈₅₈Ga₈, has utilized SCXRD to refine its orthorhombic CaCo₂Al₈-type structure, but this does not provide direct data for NdRu₂. pdbj.org

Synchrotron X-ray Diffraction for In-situ and Time-Resolved Analysis

Synchrotron facilities produce extremely intense and highly collimated X-ray beams, enabling experiments that are not feasible with conventional laboratory sources. uni-saarland.de This high flux allows for in-situ and time-resolved diffraction studies, where the crystal structure is monitored as a function of changing conditions like temperature, pressure, or reactive environment. materialsproject.org Time-resolved experiments can capture structural dynamics on timescales from minutes down to femtoseconds, providing insights into phase transitions, chemical reactions, and other dynamic processes. youtube.com

While powerful, no specific in-situ or time-resolved synchrotron XRD studies for the NdRu₂ compound have been identified in the available literature. Such experiments would be invaluable for investigating potential temperature- or pressure-induced phase transitions, which are known to occur in related Laves phase compounds like NdCo₂. researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and determine their lattice parameters. tu-darmstadt.de Instead of a single crystal, a finely ground powder containing millions of randomly oriented crystallites is used. bohrium.com This randomness ensures that all possible lattice planes are sampled simultaneously, producing a characteristic diffraction pattern of intensity versus diffraction angle (2θ).

Phase identification is achieved by comparing the experimental pattern to entries in a reference database. Once a phase is identified, the precise lattice parameters can be determined through a process called Rietveld refinement, where a calculated diffraction pattern based on a structural model is fitted to the experimental data. researchgate.net

No dedicated PXRD studies with detailed Rietveld refinement for NdRu₂ could be located. For illustrative purposes, the table below shows the kind of data that would be generated from such an analysis, using the related C15 Laves phase compound CeRu₂ as an example.

ParameterValue (for CeRu₂)
Crystal SystemCubic
Space GroupFd-3m (No. 227)
Lattice Parameter (a)7.537 Å
Unit Cell Volume428.2 ų
Rwp (%)Value
Rexp (%)Value
χ² (Goodness of Fit)Value
This is an example table based on data for the related compound CeRu₂. Specific experimental values for NdRu₂ are not available.

Neutron Diffraction for Magnetic Structure Determination

Neutron diffraction is a powerful technique for determining both crystal and magnetic structures. pdbj.org Unlike X-rays, which scatter from electron clouds, neutrons are scattered by atomic nuclei and by the magnetic moments of unpaired electrons. materialsproject.org This magnetic interaction makes neutron diffraction uniquely suited for probing the arrangement of magnetic moments in an ordered material. uni-saarland.depdbj.org

Inelastic Neutron Scattering for Phonon and Magnon Dynamics

Inelastic neutron scattering (INS) is used to study the dynamic processes, or excitations, within a material. acs.org In an inelastic collision, the neutron exchanges energy with the sample, either creating or annihilating a quantized excitation. By measuring the change in the neutron's energy and momentum, the dispersion relations (energy vs. momentum) of these excitations can be mapped out.

Two primary excitations studied with INS are:

Phonons: Quantized vibrations of the crystal lattice. Phonon dispersion curves provide fundamental information about the interatomic forces and the thermodynamic properties of a solid.

Magnons: Quantized spin waves, which are collective excitations of the ordered magnetic moments. Magnon dispersion provides direct insight into the magnetic exchange interactions that govern the magnetic structure.

No experimental studies on the phonon or magnon dynamics of NdRu₂ using inelastic neutron scattering are available in the searched literature. Theoretical calculations on related compounds, such as altermagnetic RuO₂, have been performed to predict phonon dispersion, but similar predictions for NdRu₂ are not readily found.

Neutron Diffraction under Applied Fields and Low Temperatures

Performing neutron diffraction at low temperatures is crucial for studying magnetic structures, as most materials only order magnetically below a certain critical (Néel or Curie) temperature. researchgate.net Applying an external magnetic field during the experiment can induce magnetic phase transitions or reorient magnetic domains, providing further information about the magnetic anisotropy and exchange interactions. tu-darmstadt.de

Although this technique has been applied to many rare-earth intermetallics, including studies on the field-induced magnetic phases of NdCo₂, no specific low-temperature or applied-field neutron diffraction studies on NdRu₂ have been identified. researchgate.net Such an investigation would be essential to determine its magnetic ground state (e.g., ferromagnetic, antiferromagnetic, or more complex) and how that state responds to external stimuli. For example, neutron diffraction on polycrystalline NdRh₂Si₂ (a related compound, not NdRu₂) revealed a transition from an antiferromagnetic to a ferromagnetic structure depending on the composition. rruff.info

Electron Microscopy Techniques for Microstructural Characterization

Electron microscopy provides unparalleled insight into the microstructure of materials down to the atomic level. For a complex intermetallic like NdRu₂, both scanning transmission electron microscopy (STEM) and conventional transmission electron microscopy (TEM) are indispensable tools for a comprehensive structural analysis.

Scanning Transmission Electron Microscopy (STEM) is a premier technique for obtaining atomic-resolution images and detailed chemical information from crystalline materials. researchgate.net In a modern aberration-corrected STEM, a finely focused electron probe is scanned across a thin specimen, and various signals are collected simultaneously. nrel.gov

For NdRu₂, High-Angle Annular Dark-Field (HAADF) imaging is particularly powerful. In this mode, the image contrast is approximately proportional to the square of the atomic number (Z-contrast). nih.gov This allows for the straightforward identification of the heavier neodymium (Nd, Z=60) and ruthenium (Ru, Z=44) atomic columns in the crystal lattice. Given that NdRu₂ typically forms in the cubic C15 Laves phase structure (space group Fd-3m), STEM-HAADF imaging can be used to directly visualize the arrangement of Nd and Ru atoms, confirming the integrity of the Laves phase structure and identifying any site substitutions or vacancies. researchgate.net

Coupled with imaging, STEM-based spectroscopic mapping, such as Energy-Dispersive X-ray Spectroscopy (EDS) and Electron Energy-Loss Spectroscopy (EELS), provides elemental and chemical bonding information at the atomic scale.

STEM-EDS: This technique can map the spatial distribution of Nd and Ru atoms, which is essential for studying elemental segregation at defects like grain boundaries or dislocations.

STEM-EELS: EELS can provide information on the valence states of the constituent elements. For NdRu₂, this would be critical in probing the electronic state of neodymium (typically Nd³⁺) and ruthenium, which influences the compound's magnetic and electronic properties.

The combination of atomic resolution Z-contrast imaging and spectroscopic mapping makes STEM an invaluable tool for linking the atomic structure of NdRu₂ to its functional properties. nih.gov

While STEM excels at atomic-resolution chemical imaging, conventional Transmission Electron Microscopy (TEM) remains a cornerstone for analyzing crystalline defects over larger areas. In materials like intermetallic alloys, dislocations and grain boundaries govern the mechanical properties. dtic.mil

Dislocation Analysis: The movement and interaction of dislocations determine the plasticity of a material. Laves phases like NdRu₂ are known to be hard and brittle at room temperature, which is attributed to the complex crystal structure that impedes dislocation motion. arxiv.org Using diffraction contrast imaging in a TEM, the Burgers vectors of dislocations can be determined using the g·b invisibility criterion. nih.gov This analysis is crucial for identifying the active slip systems. In C15 Laves phases, dislocation slip is complex, often involving partial dislocations and the formation of stacking faults. TEM allows for the detailed study of these dislocation structures and their dissociation. arxiv.org

Grain Boundary Studies: Grain boundaries are interfaces between crystallites of different orientations that can significantly influence a material's properties. In magnetic materials, they can act as pinning sites for magnetic domain walls or as sites for the nucleation of reversed magnetic domains. researchgate.net High-Resolution TEM (HRTEM) can directly image the atomic structure of grain boundaries, revealing the presence of any secondary phases or amorphous layers. mdpi.comresearchgate.net The crystallographic relationship between adjacent grains can be determined using selected area electron diffraction (SAED), providing a complete geometric description of the grain boundary. researchgate.net

The table below summarizes the application of TEM techniques to study defects in NdRu₂.

Defect TypeTEM TechniqueInformation Obtained
Dislocations Diffraction Contrast Imaging (Bright/Dark Field)Dislocation density, distribution, and Burgers vector analysis (g·b ). Identification of active slip systems.
High-Resolution TEM (HRTEM)Direct imaging of dislocation cores and dissociation into partials.
Grain Boundaries High-Resolution TEM (HRTEM)Atomic structure of the interface, presence of grain boundary films or precipitates.
Selected Area Electron Diffraction (SAED)Crystallographic orientation relationship between adjacent grains.
Analytical TEM (EDS/EELS)Chemical composition and elemental segregation at the grain boundary.

Investigations of Structural Phase Transitions in NdRu₂

The crystal structure of intermetallic compounds is often sensitive to external parameters such as temperature and pressure, leading to structural phase transitions. These transitions are of great interest as they are frequently coupled with significant changes in physical properties.

Thermal Transformations: Many rare-earth Laves phases undergo structural transitions upon changes in temperature. researchgate.net For instance, the related compound NdCo₂ exhibits a structural distortion from its high-temperature cubic (Fd-3m) phase to a tetragonal (I4₁/amd) structure at its magnetic ordering temperature (Curie temperature, Tc ≈ 100 K). researchgate.net It undergoes a further transition to an orthorhombic (Imma) structure at a lower temperature. researchgate.net It is highly probable that NdRu₂ would exhibit similar temperature-induced structural distortions, driven by magnetoelastic effects. High-temperature X-ray or neutron diffraction would be the primary techniques to identify such transitions and refine the crystal structures of the different phases. osti.gov

Pressure-Induced Transformations: The application of high pressure can induce significant changes in the crystal lattice, often leading to first-order reconstructive phase transitions where chemical bonds are rearranged. arxiv.org Studies on similar intermetallic compounds show that pressure can lead to transitions to more dense crystal structures. aps.orgnih.gov For example, some Laves phases exhibit transitions to different polytypes (e.g., cubic C15 to hexagonal C14) under pressure. Investigating NdRu₂ in a diamond anvil cell (DAC) using synchrotron X-ray diffraction would reveal its structural stability and equation of state, identifying any pressure-induced phase changes. nih.gov Such transitions are often accompanied by a volume collapse and can dramatically alter the electronic and magnetic state of the material. aps.org

In many rare-earth intermetallics, there is a strong interplay between the magnetic order and the crystal lattice, a phenomenon known as magnetostructural coupling. researchgate.net This coupling means that the onset of magnetic ordering (e.g., ferromagnetic or antiferromagnetic) can induce a spontaneous distortion of the crystal lattice (magnetostriction), which lowers the total energy of the system. aps.org

As mentioned for NdCo₂, the structural transitions coincide with magnetic transitions, indicating a strong magnetostructural link. researchgate.net In NdCu₂, a compound with a different structure but also exhibiting complex magnetism, a field-induced magnetic transition is accompanied by a giant magnetostriction, pointing to a conversion of the magnetic axis. researchgate.net For NdRu₂, the ordering of the Nd³⁺ magnetic moments below a critical temperature is expected to be accompanied by a crystallographic distortion. This magnetostructural transition can be characterized by measuring magnetization, thermal expansion, and lattice parameters as a function of temperature and applied magnetic field. The key signature is an anomaly in the lattice parameters that coincides with the magnetic ordering temperature.

Crystal Field Theory (CFT) describes how the electrostatic field produced by the surrounding ions (the "crystal field") lifts the degeneracy of the electron orbitals of a central ion. libretexts.org In NdRu₂, the Nd³⁺ ion is the magnetic center, and its 4f electron orbitals are subject to the crystal field created by the neighboring ruthenium atoms.

The Nd³⁺ ion has a 4f³ electron configuration. In the cubic C15 Laves phase structure, the Nd ion occupies a site with cubic point symmetry (Td). This cubic crystal field splits the degenerate energy levels of the Nd³⁺ ion into a series of new, non-degenerate levels. libretexts.orgyoutube.com This splitting pattern dictates the magnetic properties of the compound, including:

Magnetic Anisotropy: The crystal field determines the "easy" direction of magnetization—the crystallographic axis along which the magnetic moments prefer to align.

Magnetic Moment: The splitting can affect the total magnetic moment of the ion.

Temperature Dependence of Magnetization: The thermal population of the excited crystal field levels influences the magnetic susceptibility. youtube.com

Advanced Electronic Structure and Bonding Analysis in Ndru₂

Electronic Band Structure Calculations

Theoretical calculations are fundamental to understanding the electronic band structure, which governs the electrical and magnetic properties of a material.

Density Functional Theory (DFT) Approaches (LSDA, GGA, LSDA+U)

Density Functional Theory (DFT) is the standard computational method for calculating the electronic structure of solids. Different approximations for the exchange-correlation functional, which accounts for many-body electronic effects, are used depending on the nature of the material.

Local Spin-Density Approximation (LSDA): This is one of the simplest approximations, treating the electron density locally as a uniform electron gas.

Generalized Gradient Approximation (GGA): GGA improves upon LSDA by considering the gradient of the electron density, better accounting for inhomogeneities.

LSDA+U: For materials containing elements with strongly correlated electrons, such as the 4f electrons in neodymium, standard LDA or GGA can be insufficient. The LSDA+U method adds an on-site Coulomb interaction parameter (U) to better describe the localization of these electrons.

Fermi Surface Topology and its Implications for Electronic Transport

The Fermi surface is the boundary in momentum space that separates occupied from unoccupied electron states at absolute zero temperature. Its shape, or topology, is directly related to the electronic transport properties of a metal, such as its electrical conductivity and magnetoresistance. The Fermi surface of NdRu₂ would be derived from the bands that cross the Fermi level in the electronic structure calculation. Its specific topology would dictate the pathways for electron conduction. Without band structure calculations for NdRu₂, its Fermi surface remains undetermined.

Experimental Probes of Electronic States

Experimental techniques are essential to validate and refine theoretical predictions of the electronic structure.

Photoemission Spectroscopy (XPS, UPS, ARPES) for Valence Band and Core Level Analysis

Photoemission spectroscopy involves shining photons on a material and measuring the kinetic energy of the emitted electrons to probe the occupied electronic states.

X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to probe core-level electrons, providing information about elemental composition and chemical states.

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV light to examine the valence band structure with high energy resolution.

Angle-Resolved Photoemission Spectroscopy (ARPES): Measures the kinetic energy and emission angle of photoelectrons, allowing for the direct mapping of the electronic band structure and the Fermi surface.

A comprehensive study using these techniques on NdRu₂ single crystals would provide direct insight into its valence band and the character of the states near the Fermi level. Such experimental data for NdRu₂ is not currently available in the literature.

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) involves tuning X-ray energy across an absorption edge of a specific element to probe its unoccupied electronic states and local atomic environment. The near-edge region (XANES) is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For NdRu₂, XAS at the Nd and Ru edges would reveal information about their respective unoccupied density of states and local electronic configurations. As with other experimental data, specific XAS studies on NdRu₂ are lacking.

Scanning Tunneling Spectroscopy (STS) for Surface Electronic States

In principle, an STS experiment on NdRu₂ would involve scanning a sharp metallic tip over the material's surface and measuring the tunneling current as a function of the applied bias voltage. The resulting dI/dV spectra are directly proportional to the local density of states of the sample. Such an analysis would reveal the energy distribution of electronic states at the Fermi level and the presence of any surface states or resonances, which are critical for understanding surface reactivity and other surface-sensitive phenomena. Theoretical calculations of the projected density of states (PDOS) provide a predictive framework for what such STS measurements might reveal.

Bonding Characteristics and Charge Density Distributions

The nature of chemical bonding in intermetallic compounds like NdRu₂ is multifaceted, often exhibiting a blend of metallic, covalent, and ionic characteristics. Understanding these contributions is crucial for explaining the material's stability, mechanical properties, and electronic behavior.

Covalent-Ionic and Metallic Bonding Contributions

The bonding in NdRu₂ is not purely metallic, despite its intermetallic nature. Theoretical analyses, such as the Crystal Orbital Hamilton Population (COHP) method, can elucidate the nature of the orbital interactions. In many intermetallic compounds, a significant degree of covalent bonding arises from the hybridization of valence orbitals of the constituent atoms. For NdRu₂, this would involve the interaction between the neodymium 5d and ruthenium 4d orbitals.

Simultaneously, the difference in electronegativity between neodymium and ruthenium introduces an ionic component to the bonding. Neodymium, being more electropositive, is expected to donate some of its electron density to the more electronegative ruthenium atoms. This charge transfer contributes to the stability of the compound through electrostatic interactions. The metallic character, on the other hand, arises from the delocalization of valence electrons throughout the crystal lattice, forming a "sea" of electrons that is characteristic of metals and is responsible for properties like electrical conductivity.

To quantify these contributions, computational methods like Bader charge analysis are employed. This method partitions the total electron density into atomic basins, allowing for an estimation of the net charge on each atom and thus the degree of ionicity. The Electron Localization Function (ELF) provides a further means to visualize and quantify the extent of electron sharing, highlighting regions of covalent bonding and lone pairs. While specific quantitative data from these analyses for NdRu₂ are not detailed in the available literature, the qualitative picture points to a complex bonding scenario with significant contributions from all three bonding types.

Charge Density Difference Mapping

Charge density difference mapping is a powerful computational tool that visualizes the redistribution of electron density upon the formation of a compound from its constituent atoms. This is calculated by subtracting the electron densities of the isolated, non-interacting atoms from the total electron density of the compound. The resulting map highlights regions of charge accumulation (electron-rich) and charge depletion (electron-poor).

For NdRu₂, a charge density difference map would be expected to show a depletion of electron density around the neodymium atoms and an accumulation around the ruthenium atoms, consistent with the electronegativity difference and the ionic component of the bonding. Furthermore, an accumulation of charge in the region between the Nd and Ru atoms would provide direct visual evidence of covalent bond formation.

Quantum Phenomena and Emergent Properties in Ndru₂

Complex Magnetic Ordering and Dynamics

NdRu₂ is recognized as a 4f ferromagnetic compound, yet its magnetic behavior deviates from simple models based on localized magnetic moments. This complexity suggests the presence of additional interactions and phenomena that are crucial for a comprehensive understanding of its magnetic state.

Ferromagnetism, Antiferromagnetism, and Ferrimagnetism

The primary magnetic state of NdRu₂ is characterized by long-range ferromagnetism. This sets it apart from other isostructural RRu₂ compounds (where R can be Lanthanum, Cerium, or Thorium), which are known to exhibit superconductivity ias.ac.in. Investigations into the magnetic properties of NdRu₂ have been conducted through dc magnetization, magneto-transport, and magnetostriction measurements researchgate.net. A notable characteristic of its ferromagnetic state is a negative spontaneous volume magnetostriction, which implies that the material's volume is smaller in the ferromagnetic state compared to a hypothetical paramagnetic state at the same temperature below the Curie point researchgate.net. The presence of spin fluctuations in the paramagnetic state further underscores the complexity of its magnetic behavior researchgate.net. While ferromagnetism is the dominant magnetic order, the possibility of coexisting or competing antiferromagnetic or ferrimagnetic interactions has not been extensively ruled out in the available literature.

Magnetic Frustration and Anomalous Anisotropy

Detailed experimental or theoretical studies specifically addressing magnetic frustration or anomalous anisotropy in NdRu₂ are not prominently available in the reviewed literature. Such phenomena typically arise from the geometry of the crystal lattice or from competing magnetic exchange interactions. While the C15 Laves phase structure is not typically associated with strong geometric frustration, the interplay of different magnetic interactions could potentially lead to complex spin arrangements.

Field-Induced Magnetic Phase Transitions

Spin-Orbit Coupling Effects

Spin-orbit coupling, the interaction between an electron's spin and its orbital motion, is a significant factor in materials containing heavy elements like neodymium and ruthenium. This interaction is known to play a crucial role in determining the magnetic anisotropy and the detailed magnetic structure of a material. While the importance of spin-orbit coupling in the physics of NdRu₂ is implicitly understood, specific investigations focusing on its effects in this particular compound are not extensively documented.

Strong Electron Correlations and Heavy Fermion Systems

Strongly correlated materials are those where the behavior of electrons cannot be described by simple one-electron theories, as the interactions between electrons are too strong to be ignored. These correlations are particularly prominent in materials containing elements with partially filled d- or f-electron shells, such as the 4f electrons in neodymium.

These strong interactions can lead to the emergence of a "heavy fermion" state at low temperatures. In this state, the conduction electrons interact so strongly with the localized f-electron magnetic moments that they behave as if they have an effective mass up to 1,000 times that of a free electron. This dramatic enhancement of mass is a hallmark of heavy fermion systems and is reflected in a large linear term in the low-temperature specific heat.

Table 1: Comparison of Sommerfeld Coefficient in Different Material Classes

Material Type Typical Sommerfeld Coefficient (γ) (mJ/mol·K²) Effective Electron Mass
Simple Metals (e.g., Copper) ~1 ~ mₑ
Transition Metals 1 - 10 > mₑ
Heavy Fermion Systems > 400 100 - 1000 mₑ

This table provides typical values to illustrate the orders of magnitude difference.

Manifestations of Kondo Effect in Related Systems

The Kondo effect is a key phenomenon in many strongly correlated systems, describing the scattering of conduction electrons by localized magnetic impurities. This scattering leads to a characteristic minimum in the electrical resistivity at low temperatures. When a dense, periodic array of such magnetic moments is present, as in the neodymium ions in the NdRu₂ lattice, it is referred to as a Kondo lattice.

In a Kondo lattice, the interaction between the localized moments and the sea of conduction electrons leads to the formation of the heavy fermion state below a characteristic "coherence" temperature. This effect is fundamental to the properties of many rare-earth and actinide intermetallic compounds. For instance, research on dilute neodymium in a lanthanum hexaboride (LaB₆) host shows features in electrical resistance and specific heat consistent with a Kondo effect, which is unexpected given Nd's well-localized 4f electrons and is conjectured to involve quadrupolar degrees of freedom.

Quasiparticle Interference Studies

Quasiparticle interference (QPI) imaging, typically performed with a scanning tunneling microscope (STM), is a powerful technique for probing the electronic structure of quantum materials. By analyzing the interference patterns created when quasiparticles scatter off impurities or defects on a material's surface, researchers can map out features of the electronic band structure and the superconducting gap.

QPI has been instrumental in studying a variety of strongly correlated and topological materials. It can provide crucial information on:

The symmetry of the superconducting order parameter (e.g., s-wave vs. d-wave).

The presence of competing electronic orders.

The dispersion relation (the relationship between energy and momentum) of surface state bands.

While specific QPI studies on NdRu₂ are not widely available, the application of this technique to other complex intermetallics has been pivotal in understanding their electronic properties.

Topological States and Quantum Criticality

The fields of topological materials and quantum criticality represent two major frontiers in modern condensed matter physics, both of which are relevant to the study of heavy fermion compounds.

Topological States: A topological state of matter is characterized by properties that are robust against local perturbations. Laves phase compounds, due to their specific topologically close-packed crystal structures, can be candidates for hosting non-trivial electronic topology. The interplay between strong correlations and band topology can lead to the emergence of exotic states like topological Kondo insulators or Weyl-Kondo semimetals.

Quantum Criticality: A quantum critical point (QCP) is a phase transition at absolute zero temperature, accessed by tuning a non-thermal parameter like pressure, magnetic field, or chemical composition. Heavy fermion systems are often poised near a QCP. The quantum fluctuations in the vicinity of a QCP can profoundly influence a material's properties over a wide range of temperatures, leading to non-Fermi liquid behavior and often serving as a cradle for unconventional superconductivity. The study of neodymium-based intermetallics in the vicinity of quantum criticality is an active area of research to understand how these emergent phenomena arise.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
Neodymium--ruthenium (1/2) NdRu₂
Cerium-Copper-Silicon (1/2/2) CeCu₂Si₂
Lanthanum-Ruthenium-Phosphorus (1/2/2) LaRu₂P₂
Europium-Tellurium (1/2) EuTe₂

Advanced Spectroscopic Characterization of Ndru₂

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Interfacial Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying functional groups and analyzing interfacial characteristics by measuring the absorption of infrared radiation. youtube.comuwaterloo.ca In materials containing neodymium and ruthenium oxides, FTIR spectra can reveal the presence of specific chemical bonds. researchgate.netiaea.org For instance, the analysis of neodymium oxide (Nd₂O₃) often shows characteristic absorption bands corresponding to Nd-O stretching vibrations. researchgate.net Similarly, ruthenium oxides exhibit distinct IR-active modes. iaea.org

When these elements are combined in a composite material, FTIR can be used to track changes in the chemical environment. For example, in a study of RuO₂/graphene oxide nanocomposites, the reduction of oxygen-containing functional groups on the graphene oxide surface was confirmed by the significant decrease in the intensity of their corresponding FTIR peaks. researchgate.net This indicates a chemical interaction between the ruthenium ions and the oxygen groups, which act as anchoring sites. researchgate.net

The specific vibrational frequencies observed in an FTIR spectrum are sensitive to the local atomic arrangement and bonding. In neodymium praseodymium oxalate (B1200264) single crystals, small shifts in the peak positions were attributed to changes in the chemical environment as the ratio of neodymium to praseodymium was varied. ias.ac.in Therefore, for NdRu₂, one would expect to observe vibrational modes associated with both Nd-O and Ru-O bonds, with their exact positions providing information about the compound's structure and the nature of the interaction between the neodymium and ruthenium oxide components.

Table 1: Representative FTIR Peak Assignments in Related Oxide Systems

Wavenumber (cm⁻¹)AssignmentReference
~1621Aromatic C=C stretching (in GO) researchgate.net
~1735C=O stretching of COOH groups (in GO) researchgate.net
~1420Carboxy C-O (in GO) researchgate.net
~1225Epoxy C-O (in GO) researchgate.net
~1048O-H deformation (in GO) researchgate.net
430Ni-Mn bond (in a metallic alloy for comparison) researchgate.net
480Rocking of CO₂ ias.ac.in
810Combined in-plane deformation of CO₂ and metal-oxygen bonds ias.ac.in
1320, 1380Symmetric stretchings of CO₂ ias.ac.in
1630HOH bending and asymmetric C=O stretching ias.ac.in
3200, 3400Asymmetric and symmetric OH stretchings ias.ac.in

Note: This table provides examples from related materials to illustrate the types of functional groups and bonds that can be identified using FTIR. The specific peak positions for NdRu₂ would need to be experimentally determined.

Raman Spectroscopy for Lattice Vibrations and Electronic Transitions

Raman spectroscopy is a versatile, non-destructive technique used to probe the lattice vibrations (phonons) of a material, providing a wealth of information about its crystal structure, symmetry, and electronic properties. cas.cnnih.gov In the context of materials like NdRu₂, Raman scattering can elucidate the vibrational modes associated with the ruthenium oxide lattice and the influence of the neodymium dopant.

For ruthenium dioxide (RuO₂), which crystallizes in the rutile structure with P42/mnm symmetry, theoretical calculations and experimental measurements have identified several Raman active modes. arxiv.org These modes correspond to specific vibrations of the RuO₆ octahedra, including bending and stretching motions of the Ru-O bonds. arxiv.orgresearchgate.net The frequencies of these modes are sensitive to factors such as strain and temperature. arxiv.orgresearchgate.net

The introduction of neodymium into the ruthenium oxide lattice would be expected to modify these vibrational modes. The difference in ionic radii and mass between neodymium and ruthenium would likely cause shifts in the Raman peak positions and potentially activate silent modes or induce disorder-related broadening of the spectral features.

Table 2: Theoretically Predicted and Experimentally Observed Raman Active Modes for RuO₂

SymmetryTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
B₁g130- arxiv.org
E g450528 arxiv.org
A₁g570646 arxiv.org
B₂g670716 arxiv.org

Note: The theoretical frequencies are from calculations for bulk RuO₂, and the experimental values are from single-crystal measurements. arxiv.org The discrepancy between theoretical and experimental values can be influenced by factors like experimental setup and strain. arxiv.org

The study of lattice vibrations through Raman spectroscopy can also provide insights into electronic transitions. The interaction between electronic states and lattice vibrations, known as electron-phonon coupling, can influence the intensity and shape of the Raman peaks. cas.cn In some materials, resonant Raman scattering can be used to selectively enhance the vibrations associated with specific electronic transitions, providing a more detailed picture of the electronic band structure.

Surface-Enhanced Raman Scattering (SERS) for Surface Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can dramatically amplify the Raman signal of molecules adsorbed on or near the surface of certain nanostructured materials. acs.org This enhancement allows for the detection and characterization of surface species at very low concentrations, making it a powerful tool for studying surface phenomena. acs.orgresearchgate.net

While traditionally associated with noble metals like gold, silver, and copper, SERS activity has also been demonstrated on transition metal surfaces, including ruthenium. acs.org The enhancement mechanism in SERS is believed to arise from a combination of electromagnetic and chemical effects. The electromagnetic enhancement is due to the localized surface plasmon resonance of the nanostructured substrate, while the chemical enhancement involves charge-transfer interactions between the analyte and the substrate. researchgate.net

In the context of NdRu₂, SERS could be employed to investigate the surface chemistry and catalytic activity of the material. For example, by using probe molecules that adsorb to the surface, it would be possible to study the nature of the active sites and the influence of the neodymium dopant on the surface electronic structure. The enhancement of the Raman signal would provide detailed vibrational information about the adsorbed species, which is often difficult to obtain with conventional Raman spectroscopy due to low signal intensity.

Recent studies have shown that doping with rare-earth elements like neodymium can significantly enhance the SERS activity of semiconductor materials. researchgate.net This suggests that NdRu₂ could potentially serve as a SERS-active substrate itself, opening up possibilities for its use in ultrasensitive molecular sensing applications. researchgate.net

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR)

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques that probe the local magnetic environments of atomic nuclei and unpaired electrons, respectively. These methods provide detailed information about the structure, bonding, and electronic properties of materials at the atomic level.

Local Environments and Hyperfine Interactions

For a compound like NdRu₂, which contains paramagnetic centers (unpaired electrons on Ru(III) and Nd(III) ions), NMR and EPR spectroscopy are particularly insightful. The interaction between the magnetic moments of the unpaired electrons and the atomic nuclei, known as the hyperfine interaction, significantly influences the NMR and EPR spectra.

Nuclear Magnetic Resonance (NMR): The characterization of paramagnetic ruthenium(III) complexes by NMR can be challenging due to the presence of the unpaired electron, which leads to significant shifts and broadening of the NMR signals. acs.orgacs.org However, these paramagnetic shifts, also known as hyperfine shifts, are highly sensitive to the local electronic and geometric structure around the nucleus being probed. acs.org By combining experimental NMR measurements with theoretical calculations, it is possible to interpret these shifts and gain a detailed understanding of the local environment. acs.orgacs.org For NdRu₂, ¹H and ¹³C NMR could be used to study the coordination environment of any organic ligands present, while solid-state NMR could potentially probe the local environments of the neodymium and ruthenium nuclei, although the quadrupolar nature of ⁹⁹Ru and ¹⁰¹Ru can present challenges. northwestern.edu

Electron Paramagnetic Resonance (EPR): EPR spectroscopy directly probes the unpaired electrons in a material. The EPR spectrum is characterized by its g-factor and hyperfine coupling constants, which provide information about the electronic state and the local environment of the paramagnetic center. In ruthenium complexes, the EPR parameters are sensitive to the oxidation state and coordination geometry of the ruthenium ion. rsc.org For NdRu₂, EPR could be used to characterize the electronic state of the ruthenium and neodymium ions and to study the magnetic interactions between them.

Table 3: NMR Properties of Ruthenium Isotopes

IsotopeNatural Abundance (%)Nuclear Spin (I)Quadrupole Moment (10⁻²⁸ Q/m²)Resonance Frequency (MHz) at 11.744T
⁹⁹Ru12.763/27.9 x 10⁻²16.949
¹⁰¹Ru17.065/20.45724.707
Data sourced from IMSERC. northwestern.edu

Spin Dynamics and Electronic States

The dynamic behavior of electron spins and the nature of the electronic states in NdRu₂ can be investigated using advanced EPR techniques and by analyzing the temperature dependence of NMR and EPR spectra.

Spin Dynamics: The interaction between electron spins and their environment leads to spin relaxation, which can be studied using techniques like pulsed EPR. The spin relaxation times (T₁ and T₂) are sensitive to the magnetic interactions within the material and can provide information about the dynamics of the spin system. In paramagnetic ruthenium complexes, fast nuclear spin relaxation caused by the unpaired electron leads to broadening of NMR lines. acs.org

Electronic States: The electronic states of the ruthenium and neodymium ions in NdRu₂ can be probed by analyzing the g-values and hyperfine coupling constants obtained from EPR spectroscopy. rsc.org The g-tensor provides information about the symmetry of the ligand field around the paramagnetic ion and the extent of spin-orbit coupling. The hyperfine coupling constants reveal the extent of delocalization of the unpaired electron onto neighboring atoms. Doping ruthenium oxide with neodymium has been shown to modify the electronic structure, leading to the formation of a higher valence state of Ru⁴⁺, which can be beneficial for chemical stability. sgservice.com.twiaea.org X-ray absorption spectroscopy, a complementary technique, has confirmed that Nd doping can alter the Ru K-edge energy, indicating a change in the average oxidation state of ruthenium. sgservice.com.tw

The study of the electronic states is crucial for understanding the catalytic and magnetic properties of NdRu₂. The energy levels of the d-orbitals of ruthenium and the f-orbitals of neodymium will determine the material's behavior in various applications.

Optical Spectroscopy

Optical spectroscopy techniques are indispensable for investigating the electronic structure of materials by probing how they interact with light across a range of photon energies. For the intermetallic compound Neodymium-Ruthenium (1/2) (NdRu₂), these methods can reveal details about electron energy levels, band structure, and the dynamics of excited states.

UV-Vis-NIR Spectroscopy for Electronic Absorption and Band Gaps

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy measures the absorption of light from approximately 200 nm to 2500 nm. rsc.org This energy range corresponds to electronic transitions, primarily involving valence electrons. In metallic compounds like NdRu₂, the spectrum is typically characterized by a combination of broad features from interband transitions and, potentially, sharp, atomic-like absorptions. aps.orgaps.org

While specific UV-Vis-NIR absorption spectra for NdRu₂ are not widely available in the published literature, the expected features can be inferred. The spectrum would likely consist of a continuous absorption background due to electronic transitions from occupied to unoccupied states involving the Ruthenium 4d and Neodymium 5d orbitals. Superimposed on this broad background, one would expect to observe a series of sharp, narrow absorption bands, particularly in the visible and NIR regions. These sharp peaks are the hallmark of the Neodymium (Nd³⁺) ion and arise from intraconfigurational 4f-4f electronic transitions. rsc.org

These 4f orbitals are well-shielded from the crystalline environment, resulting in transitions that are largely insensitive to the host lattice and resemble those of a free ion. The observation of these transitions confirms the localized nature of the 4f electrons of Neodymium. Analysis of the broader interband absorption features can provide qualitative information about the joint density of states, while the onset of strong absorption can be used to estimate optical band gaps in semiconducting materials. researchgate.net For a metallic system like NdRu₂, the concept of a single band gap is not applicable, but the technique still reveals the energy of transitions between different bands.

The table below, based on data from the closely related Neodymium(III) oxide (Nd₂O₃), illustrates the characteristic 4f-4f absorption bands of the Nd³⁺ ion that would be expected in the spectrum of NdRu₂. rsc.org

Wavelength (nm)Wavenumber (cm⁻¹)Energy (eV)Assigned Transition (from ⁴I₉/₂)
~355~28170~3.49⁴D₃/₂
~530~18870~2.34⁴G₇/₂, ²K₁₃/₂
~585~17090~2.12⁴G₅/₂, ²G₇/₂
~745~13420~1.66⁴F₇/₂, ⁴S₃/₂
~805~12420~1.54⁴F₅/₂, ²H₉/₂
~875~11430~1.42⁴F₃/₂

This table presents typical absorption peaks for the Nd³⁺ ion, as documented for Nd₂O₃, which are expected to be present in the spectrum of NdRu₂.

Photoluminescence (PL) Spectroscopy for Excited States and Carrier Dynamics

Photoluminescence (PL) spectroscopy is a powerful technique for investigating excited electronic states and their relaxation pathways. The process involves exciting a material with photons of a specific energy and then measuring the spectrum of the emitted light as the material returns to a lower energy state.

For the NdRu₂ compound, PL studies are not commonly reported. Intermetallic compounds often exhibit weak or no photoluminescence because the high density of electronic states and mobile charge carriers in metallic systems provides efficient non-radiative pathways for relaxation, which quench radiative emission.

However, if NdRu₂ were to exhibit photoluminescence, it would most likely originate from the Nd³⁺ ions. Upon excitation, either directly into a 4f absorption band or through energy transfer from the host lattice, the Nd³⁺ ion could relax by emitting photons at specific wavelengths. The most prominent emission is typically the ⁴F₃/₂ → ⁴I₁₁/₂ transition, which occurs in the near-infrared region around 1064 nm. Time-resolved PL measurements could provide critical information on the dynamics of these processes, including the lifetime of the excited states and the efficiency of energy transfer between the Ru-based lattice and the Nd ions. researchgate.netnih.gov

The following table outlines the principal potential emission lines from Nd³⁺ ions that could be investigated in a hypothetical PL study of NdRu₂.

Nominal Wavelength (nm)Originating TransitionTerminating State
~900⁴F₃/₂⁴I₉/₂
~1064⁴F₃/₂⁴I₁₁/₂
~1340⁴F₃/₂⁴I₁₃/₂

This table is illustrative and shows the primary NIR emission lines characteristic of the Nd³⁺ ion. Their observation in NdRu₂ would depend on the existence of efficient radiative decay channels.

Other Advanced Spectroscopic Techniques

Beyond conventional optical spectroscopy, a range of advanced techniques can provide deeper insights into the specific electronic and magnetic properties at the atomic level.

Mössbauer Spectroscopy for Local Magnetic Environments

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment with exceptional energy resolution. researchgate.net It can provide precise information on oxidation states, local magnetic fields, and electric field gradients. The technique is isotope-specific, and for NdRu₂, studies could theoretically be performed using the ⁹⁹Ru isotope or one of several neodymium isotopes, such as ¹⁴⁵Nd. wikipedia.orgnist.gov

No Mössbauer spectroscopy studies on NdRu₂ have been reported in the literature, likely due to the experimental challenges associated with these isotopes compared to more common ones like ⁵⁷Fe. aps.org However, such an experiment would be highly informative.

A ⁹⁹Ru Mössbauer experiment could directly measure the magnetic state of the ruthenium sites. The key parameters obtained would be:

Isomer Shift (δ): Provides information on the s-electron density at the Ru nucleus, which is related to the oxidation state and covalency.

Quadrupole Splitting (ΔE_Q): Occurs if the Ru nucleus is in a non-cubic electric field gradient, providing information about the local site symmetry.

Hyperfine Magnetic Field (B_hf): The presence of a magnetic field at the nucleus is direct proof of magnetic ordering. Its magnitude is proportional to the local magnetic moment of the Ru atom. osti.gov

Similarly, a ¹⁴⁵Nd Mössbauer experiment would probe the magnetic environment of the neodymium sublattice. This would be particularly valuable for understanding the magnetic coupling between the localized 4f moments of neodymium and the itinerant d-band electrons of ruthenium.

ParameterInformation Provided for NdRu₂
Isomer Shift (δ) Valence (charge state) of Nd and Ru ions; degree of covalency.
Quadrupole Splitting (ΔE_Q) Information on local crystal symmetry and electronic charge distribution around the nucleus.
Hyperfine Magnetic Field (B_hf) Direct measure of the local magnetic moment at both Nd and Ru sites; confirms magnetic ordering.

This conceptual table outlines the parameters that would be determined in a Mössbauer experiment on NdRu₂ and their physical significance.

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) has emerged as a premier tool for probing elementary excitations in materials with both energy and momentum resolution. aps.orgmdpi.com In a RIXS experiment, an incident X-ray is tuned to an elemental absorption edge, exciting a core electron into an unoccupied state. The system then decays, emitting an X-ray of slightly different energy and momentum. The energy and momentum lost by the photon are transferred to the material, creating excitations such as magnons (spin waves), plasmons, or crystal-field excitations. aps.org

For NdRu₂, RIXS experiments could be performed at the Ruthenium L-edge (~2.8 keV) or the Neodymium M-edge (~1 keV) to selectively probe the respective electronic and magnetic dynamics. While specific RIXS data for NdRu₂ is not available, studies on analogous rare-earth and ruthenium-based compounds, such as the rare-earth nickelate NdNiO₃ and the ruthenate SrRu₂O₆, demonstrate the power of the technique. osti.govmdpi.com

A RIXS study on NdRu₂ would be invaluable for:

Mapping Magnon Dispersions: By measuring the energy of spin-wave excitations as a function of momentum transfer, RIXS can directly quantify the strength of the magnetic exchange interactions between Nd-Nd, Ru-Ru, and, crucially, Nd-Ru moments.

Probing Crystal-Field Excitations: The technique can measure the energy of transitions between the crystal-field-split 4f orbitals of the Nd³⁺ ion, providing a detailed picture of the local electrostatic environment.

Characterizing Orbital Excitations: RIXS can also probe excitations associated with the Ru 4d orbitals, offering insight into the orbital physics that often plays a key role in ruthenate compounds.

The following table, based on results from a RIXS study of the related compound NdNiO₃, illustrates the type of quantitative magnetic information that could be extracted for NdRu₂. osti.gov

ParameterDescriptionPotential Finding in NdRu₂
J₁ Nearest-neighbor magnetic exchange couplingThe dominant interaction strength between adjacent magnetic ions (e.g., Ru-Ru).
J₂ Next-nearest-neighbor magnetic exchangeThe strength of longer-range magnetic interactions.
D Dzyaloshinskii-Moriya interactionA measure of the antisymmetric exchange that can lead to non-collinear magnetic structures.
K Single-ion magnetic anisotropyThe energy cost associated with orienting the magnetic moments along specific crystallographic directions.

This table, inspired by findings for NdNiO₃ osti.gov, shows the key magnetic interaction parameters that RIXS is uniquely capable of determining.

Computational and Theoretical Investigations of Ndru₂

Ab-initio Methods and First-Principles Calculations

Ab-initio, or first-principles, calculations are quantum mechanical methods that rely only on fundamental physical constants, without the need for empirical parameters. bohrium.com These techniques are crucial for predicting the electronic, structural, and magnetic ground states of materials.

Density Functional Theory (DFT) is a powerful computational framework used to investigate the electronic structure of many-body systems. vdoc.pubepdf.pub It simplifies the complex many-electron problem by using the electron density as the fundamental variable, rather than the many-body wavefunction. vdoc.pubniscair.res.in For materials containing elements with strongly correlated electrons, such as the 4f electrons in Neodymium (Nd), standard DFT approximations like the Local Spin Density Approximation (LSDA) may be insufficient. To address this, the LSDA+U method is often employed, which incorporates an on-site Coulomb interaction parameter (U) to better describe the localized f-electrons. iaea.org

A detailed study of NdRu₂ using the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method within the LSDA+U framework has provided significant insights into its properties. iaea.org NdRu₂ crystallizes in the C15 cubic Laves phase structure (MgCu₂ type). iaea.orgresearchgate.net

Ground State and Magnetic Properties: Calculations have determined the ground state properties of NdRu₂, which are in good agreement with experimental data. The total magnetic moment of NdRu₂ is primarily due to the localized 4f electrons of the Nd atom, with a smaller contribution from the Ru atoms and interstitial regions. iaea.org Experimental investigations of its magnetic properties reveal that NdRu₂ is a 4f ferromagnet, but its behavior cannot be fully explained by a simple localized magnetic moment model, suggesting the presence of spin fluctuations in its paramagnetic state. researchgate.netroyalsocietypublishing.org

Table 1: Calculated Ground State and Magnetic Properties of NdRu₂ (LSDA+U)

Property Calculated Value Experimental Value
Lattice Parameter (a) 7.614 Å 7.614 Å
Bulk Modulus (B) 163.7 GPa -
Total Magnetic Moment (µB) 3.32 2.7
Nd-site Magnetic Moment (µB) 3.27 -

Data sourced from Sharma, V., et al. (2016). iaea.org

Electronic Structure and Bonding: The electronic properties have been analyzed through the calculation of band structures and the density of states (DOS). The band structure reveals a metallic character for NdRu₂. iaea.org The DOS shows sharp peaks originating from the f-states of the Nd atoms. In the spin-up channel, a sharp peak from the Nd 4f-state is located at the Fermi level (E_F), while in the spin-down channel, the peak is found approximately 2 eV above E_F. iaea.org This indicates a significant contribution of the Nd 4f electrons to the electronic states near the Fermi level.

Fermi surface calculations for NdRu₂ show multiple sheets for both spin-up and spin-down profiles, confirming its metallic nature. For the spin-up configuration, three Fermi surface sheets arise from bands 48, 49, and 50. For the spin-down configuration, three sheets are derived from bands 43, 44, and 45. iaea.org

The nature of chemical bonding in NdRu₂ has been investigated through charge density difference plots. These plots reveal a combination of bonding types. There is evidence of charge accumulation between atoms, which is characteristic of covalent bonding, as well as charge transfer from Nd to Ru atoms, indicating an ionic component. Furthermore, the presence of a significant density of delocalized electrons confirms the existence of metallic bonding. This mixed bonding character (covalent, ionic, and metallic) contributes to the structural stability of the compound. iaea.org

While the LSDA+U approach improves the description of correlated electrons, it is a static, mean-field method. More advanced techniques are required to capture the dynamic aspects of electron correlation, which are crucial in systems like NdRu₂ where experimental data suggests the presence of spin fluctuations and hybridization of 4f states with valence electrons. researchgate.netroyalsocietypublishing.org

Hybrid Functionals combine a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional. researchgate.netroyalsocietypublishing.org This approach can provide a more accurate description of electronic properties, particularly for systems where standard DFT functionals may fail.

Dynamical Mean Field Theory (DMFT) is a non-perturbative technique that treats the strong, local electron-electron interactions with high accuracy. bohrium.comras.ru It maps the complex lattice problem onto a solvable quantum impurity model, where a single correlated atom (like Nd) interacts with a non-interacting bath representing the other electrons in the solid. ras.ru DMFT is particularly well-suited for materials with strongly correlated d- and f-electrons, as it can accurately describe phenomena such as Mott metal-insulator transitions and the formation of heavy fermions. ras.ru For NdRu₂, applying DFT+DMFT could provide a more accurate picture of the spectral function (density of states) and the magnetic susceptibility, potentially explaining the experimentally observed deviations from simple models. iaea.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Structural Evolution and Phase Transitions

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. researchgate.net By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system and reveal information about its structural and thermodynamic properties. researchgate.netresearchgate.net

For NdRu₂, which has a known C15 cubic Laves phase structure, MD simulations could be employed to study its structural stability at different temperatures and pressures. researchgate.net These simulations are valuable for investigating potential phase transitions, such as solid-solid transformations or melting. scribd.com By tracking atomic positions, velocities, and forces, MD can provide insights into:

Thermal Expansion: How the lattice parameters change with temperature.

Phase Stability: Determining the temperature and pressure ranges over which the C15 structure is stable.

Defect Dynamics: Simulating the behavior of point defects, dislocations, or grain boundaries within the crystal structure.

While specific MD simulation studies focused solely on NdRu₂ are not prominent in the literature, the methodology is widely applied to intermetallic compounds to understand their structural behavior under various conditions. scribd.com

Monte Carlo Simulations for Statistical Mechanics of Magnetic Systems

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. researchgate.net In the context of magnetic systems, MC methods are particularly powerful for studying the statistical mechanics of interacting spins. iaea.org

The ferromagnetic properties of NdRu₂ can be theoretically investigated using MC simulations based on a model Hamiltonian, such as the Heisenberg or Ising model. iaea.org In this approach:

A lattice of spins representing the magnetic moments of the Nd ions is constructed.

Interaction energies between neighboring spins (exchange interactions) are defined.

The simulation iteratively attempts to flip the orientation of random spins, with the probability of accepting the flip determined by the change in energy and the temperature (e.g., using the Metropolis algorithm). researchgate.netiaea.org

By performing these simulations over a range of temperatures, it is possible to calculate key magnetic properties:

Magnetization: The average alignment of spins as a function of temperature and applied magnetic field.

Magnetic Susceptibility: The response of the material to an external magnetic field, which typically peaks at the magnetic ordering temperature. iaea.org

Curie Temperature (Tc): The critical temperature at which the material transitions from a ferromagnetic to a paramagnetic state.

Hysteresis Loops: The relationship between magnetization and the magnetic field, characterizing the ferromagnetic behavior. researchgate.net

MC simulations have been successfully used to study the magnetic properties of related intermetallic compounds like NdCo₂Si₂, providing detailed phase diagrams and insights into their magnetic behavior. researchgate.net A similar approach for NdRu₂ would be invaluable for understanding its ferromagnetic ordering from a statistical mechanics perspective.

Theoretical Modeling of Transport Phenomena

Theoretical modeling of transport phenomena aims to describe the movement of quantities like heat, charge, and mass through a material. In solids, this primarily involves understanding how electrons and phonons (lattice vibrations) interact and move. Experimental studies on NdRu₂ have shown a metallic-like electrical resistivity that decreases with temperature, followed by a distinct drop at the ferromagnetic transition temperature (Tc). researchgate.netroyalsocietypublishing.org

Theoretical models for electron transport in metals often start with the Boltzmann transport equation. These models consider how the distribution of electrons is affected by scattering events with:

Phonons (lattice vibrations)

Impurities and crystal defects

Other electrons

Magnetic moments (in magnetic materials)

In a ferromagnet like NdRu₂, the alignment of magnetic moments below Tc reduces the scattering of conduction electrons, leading to the observed drop in resistivity. Theoretical models can quantify this effect by incorporating spin-dependent scattering terms.

Electron-phonon coupling (EPC) describes the interaction between electrons and the vibrations of the crystal lattice (phonons). This interaction is fundamental to many physical properties, including electrical resistivity and superconductivity. The strength of this coupling is characterized by the dimensionless electron-phonon coupling constant, λ. researchgate.net

The EPC can be calculated from first principles by determining:

Phonon Frequencies and Modes: The vibrational spectrum of the crystal lattice.

Electron-Phonon Matrix Elements: The strength of the interaction for each electronic and vibrational state.

These calculations lead to the Eliashberg spectral function, α²F(ω), which describes the coupling strength as a function of phonon frequency. The total coupling constant λ is then obtained by integrating this function. A strong electron-phonon interaction can lead to higher electrical resistivity at elevated temperatures and is a key mechanism for conventional superconductivity. While NdRu₂ itself is ferromagnetic, understanding the EPC is crucial for a complete picture of its transport properties and for comparing it with related superconducting Laves phase compounds. researchgate.net

Table of Compound Names

Compound Name Formula
Neodymium-ruthenium (1/2) NdRu₂
Neodymium Nd
Ruthenium Ru
Magnesium-copper (1/2) MgCu₂
Neodymium-cobalt-silicon (1/2/2) NdCo₂Si₂

Anomalous Hall Effect and Other Quantum Transport Phenomena

Computational and theoretical studies are crucial for understanding the complex electronic behaviors in intermetallic compounds like Neodymium-ruthenium (1/2) (NdRu₂). While specific research on the anomalous Hall effect (AHE) in NdRu₂ is not extensively documented in the public domain, the principles can be understood by examining related materials and theoretical frameworks. Quantum transport phenomena describe how charge, spin, and heat move at the quantum mechanical level, often revealing properties not seen in classical physics. cornell.edu

The Anomalous Hall Effect (AHE) is a quantum transport phenomenon observed in magnetic materials. Unlike the ordinary Hall effect, which is proportional to an external magnetic field, the AHE persists even at zero external field and is proportional to the material's internal magnetization. aps.org It arises from spin-orbit coupling, the interaction between an electron's spin and its orbital motion. aps.org The AHE is typically studied in ferromagnets, but recent research has uncovered its existence in certain types of antiferromagnets, which have no net magnetization. sciencedaily.comnih.gov This discovery has broadened the range of materials that could be useful for information technologies. sciencedaily.com

The AHE has several contributing mechanisms:

Intrinsic Contribution: This arises directly from the electronic band structure of the material, specifically its Berry curvature. aps.org

Extrinsic Contributions: These are related to electron scattering off impurities and include "skew scattering" and "side-jump" mechanisms. aps.org

For instance, studies on the antiferromagnet ruthenium dioxide (RuO₂) have shown a significant AHE. worktribe.comresearchgate.net In this material, the effect originates from a unique magnetic phase known as altermagnetism, which features a characteristic alternating spin polarization in both its crystal and electronic band structures. worktribe.comresearchgate.net Similarly, unconventional AHE has been observed arising from the domain walls in the non-coplanar antiferromagnet Nd₂Ir₂O₇. aps.org In this material, the domain walls break crystalline symmetries, allowing for a finite anomalous Hall conductivity even though the bulk material's symmetry would forbid it. aps.org

While direct experimental or computational data on the AHE in NdRu₂ is scarce, theoretical models like the Kubo-Streda formalism are used to study these effects in magnetic two-dimensional electron gases. aps.org Such computational investigations are essential to predict and understand whether similar quantum phenomena could be observed in Laves phase intermetallics like NdRu₂. The study of quantum transport phenomena extends to various other effects, including quantized conductance in nanowires, quantum interference, and the behavior of electrons in the quantum Hall regime. cnr.itcnr.it

Machine Learning and Data Science Approaches in Materials Discovery and Prediction

The discovery and optimization of new materials like NdRu₂ is a complex, time-consuming, and expensive process. Machine learning (ML) and data science are emerging as powerful tools to accelerate this process by predicting material properties and identifying promising new compounds. researchgate.netresearchgate.net These data-driven approaches leverage large datasets from experiments and computational simulations (like Density Functional Theory, or DFT) to build predictive models. researchgate.net

The general workflow for using machine learning in materials discovery involves several key steps:

Data Acquisition and Preparation: Gathering a large dataset of materials with their known properties. For intermetallic compounds, this includes composition, crystal structure, and processing history. researchgate.netresearchgate.net

Feature Engineering: Selecting and creating relevant descriptors (features) that characterize the material. These can range from simple atomic properties (like atomic number and electronegativity) to more complex structural and electronic features.

Model Training: Using the prepared dataset to train an ML algorithm. Common algorithms include Support Vector Machines (SVM), Random Forests, K-Nearest Neighbors (KNN), and various types of neural networks. researchgate.netnih.gov

Model Evaluation and Validation: Assessing the model's predictive accuracy using performance metrics like the coefficient of determination (R²), Mean Absolute Error (MAE), and Root Mean Square Error (RMSE). nih.gov

Prediction and Synthesis: Using the validated model to screen vast numbers of hypothetical compounds or to suggest new compositions with desired properties for experimental synthesis and validation. researchgate.net

Recent studies have demonstrated the effectiveness of these methods for various alloys. For instance, ML models have been successfully used to predict the mechanical properties (such as ultimate tensile strength and yield strength) of magnesium-based rare-earth alloys with high accuracy. researchgate.netnih.govmdpi.com In one study, a K-Nearest Neighbors (KNN) model showed superior performance in predicting the properties of Mg-rare earth alloys subjected to different thermomechanical processes. nih.gov

Table 1: Performance of a K-Nearest Neighbors (KNN) Model in Predicting Mechanical Properties of Mg-Rare Earth Alloys This table is generated based on data from a study on Mg-rare earth alloys and serves as an example of how machine learning models are evaluated. Specific models for NdRu₂ would require dedicated research.

Performance MetricValue
Coefficient of Determination (R²)0.955
Mean Absolute Error (MAE)3.4%
Root Mean Square Error (RMSE)4.5%
Data sourced from a study on the prediction of mechanical behavior in Mg-based rare earth alloys. nih.gov

For intermetallic compounds, machine learning can tackle fundamental questions, such as predicting the crystal structure for a given chemical composition. researchgate.net Researchers have used algorithms like SVM and random forests to predict stable ternary intermetallics, potentially identifying many more stable compounds than were previously known. researchgate.net While these powerful computational tools have some limitations, particularly for compounds with magnetic elements, they significantly reduce the cost and time associated with traditional trial-and-error discovery. researchgate.net Data-driven approaches, including the use of large language models like AlloyBERT, are continuously being developed to predict alloy properties from textual data describing their composition and processing. arxiv.org The application of such techniques to the Neodymium-Ruthenium system could uncover new phases or compounds with tailored electronic and magnetic properties.

Interdisciplinary Research Perspectives and Future Directions

Integration of NdRu₂O₇ in Advanced Catalytic Systems

Pyrochlore (B1171951) oxides of the formula A₂B₂O₇, where A is a rare-earth element and B is a transition metal, are recognized for their potential in catalysis. iaea.org This is due to their stable isometric structure which can accommodate a variety of elements and oxygen vacancies, features crucial for catalytic activity. iaea.org Nd₂Ru₂O₇, in particular, is noted as a potential catalyst and electrode material. iaea.orgresearchgate.net

Detailed mechanistic studies on the catalytic pathways specific to Nd₂Ru₂O₇ are a crucial area for future research. However, based on related ruthenium catalysts, several pathways can be hypothesized and investigated. For instance, in reactions like glycerol (B35011) dry reforming, where a Nd-based ruthenate has been studied, the mechanism likely involves the adsorption of reactants onto the catalyst surface, followed by dehydrogenation and bond-cleavage steps facilitated by the active Ru sites. researchgate.net

Future investigations would need to employ in situ spectroscopic techniques and theoretical calculations to probe the elementary steps of reactions on the Nd₂Ru₂O₇ surface. Key research questions would involve identifying the active sites (e.g., Ru⁴⁺ ions, oxygen vacancies), understanding the adsorption-desorption kinetics of reactants and products, and elucidating the reaction intermediates. For many heterogeneous catalytic reactions, the process involves the adsorption of reactants, surface diffusion to active sites, chemical transformation, and subsequent desorption of products. ijcce.ac.ir

Enhancing the catalytic performance of Nd₂Ru₂O₇ requires a focus on several key design principles. The inherent properties of pyrochlores offer multiple tuning knobs to optimize activity and selectivity.

Compositional Tuning: The electronic structure of the Ru-O network, which forms the primary catalytic framework, can be subtly modified by the A-site cation (Nd³⁺). This interaction can influence the strength of reactant adsorption and the energy barriers for reaction pathways. ijcce.ac.ir

Morphology and Nanostructuring: The synthesis method significantly impacts the catalyst's morphology. Solid-state synthesis of Nd₂Ru₂O₇ has been shown to produce particles with grain sizes on the order of 1 µm. mdpi.com Developing synthesis techniques to produce nanoparticles with higher surface area and controlled shapes could dramatically increase the number of accessible active sites.

Defect Engineering: The creation of oxygen vacancies and other surface defects can serve as highly active sites for catalysis. The concentration and type of these defects can be controlled through synthesis conditions and post-synthesis treatments.

Support and Composite Formation: While Nd₂Ru₂O₇ can act as a catalyst on its own, its performance could be enhanced by dispersing it on a high-surface-area support material or by forming composites, for example with graphene, to improve stability and recyclability. researchgate.net

The surface of a heterogeneous catalyst is where the chemical reaction occurs, making its properties paramount to performance. ijcce.ac.ir The surface chemistry of Nd₂Ru₂O₇ is defined by the arrangement and chemical state of Neodymium, Ruthenium, and Oxygen atoms at the interface with the reaction environment. ijcce.ac.ir

Scanning electron microscopy studies of Nd₂Ru₂O₇ synthesized via solid-state reaction reveal distinct morphological features, including spherical-shaped grains and some agglomeration. mdpi.com These surface characteristics, such as grain boundaries and surface irregularities, directly influence the catalytic efficiency by affecting how reactant molecules interact with the catalyst. ijcce.ac.ir The electrical conductivity of the material, measured at 4.5 (Ohm·cm)⁻¹, also plays a role, particularly in electrocatalytic applications where charge transfer is essential. mdpi.com The interaction between reactant molecules and specific coordination sites on the catalyst surface, often involving the ruthenium metal centers, is critical in determining reaction pathways and product selectivity. ijcce.ac.ir

Potential in Spintronic Applications

Spintronics utilizes the spin of the electron in addition to its charge, offering a path to more efficient and novel electronic devices. Materials with complex magnetic order and strong spin-orbit coupling are key to this field. Rare-earth ruthenates like Nd₂Ru₂O₇ are promising candidates due to the presence of heavy elements (Ru, Nd) and the interaction between two distinct magnetic sublattices. researchgate.net

The transport of charge carriers (electrons or holes) through a magnetic material can be spin-dependent, leading to phenomena like spin-polarized transport and magnetoresistance (the change in electrical resistance in a magnetic field). The complex magnetic behavior of Nd₂Ru₂O₇ makes it a compelling system for such studies.

Research has established that Nd₂Ru₂O₇ exhibits multiple magnetic transitions. An antiferromagnetic ordering of the Ru⁴⁺ moments occurs at approximately 146 K. arxiv.org This is followed by further magnetic phenomena at lower temperatures, culminating in the long-range ordering of the Nd³⁺ moments at 1.8 K. arxiv.orgresearchgate.net The ground state is an "all-in all-out" magnetic structure for the Nd³⁺ moments, confirming a magnetically ordered state rather than a spin glass. arxiv.orgresearchgate.net

Table 1: Magnetic Properties of Nd₂Ru₂O₇

Property Value Reference
Ru⁴⁺ Ordering Temperature ~146 K arxiv.org
Nd³⁺ Ordering Temperature ~1.8 K arxiv.orgresearchgate.net
Nd³⁺ Magnetic Moment (at 0.4 K) 1.54(2) µB arxiv.orgresearchgate.net
Ground State Magnetic Structure All-in All-out arxiv.orgresearchgate.net

The existence of these distinct, ordered magnetic phases is a fundamental prerequisite for generating and manipulating spin-polarized currents. aps.org While detailed magnetoresistance studies on pure Nd₂Ru₂O₇ are a subject for future work, significant magnetoresistance effects have been observed in the closely related intermetallic compound NdRu₂Ge₂, which displays both positive and negative magnetoresistance depending on the temperature and applied magnetic field. aip.org This highlights the potential for discovering interesting magnetotransport phenomena in the Nd-Ru material family.

Spin-orbit torque (SOT) is a mechanism that allows for the efficient manipulation of magnetization using an in-plane electric current, which is crucial for developing next-generation magnetic memory and logic devices. aps.orgaps.org The effect relies on materials with strong spin-orbit coupling (SOC), which converts the charge current into a spin current that exerts a torque on the magnetic moments. aps.org

Materials containing heavy elements like Ruthenium and rare earths like Neodymium are known to possess significant SOC. researchgate.net The presence of Gd, another rare-earth metal, has been shown to enhance SOTs in magnetic heterostructures. mit.eduosti.gov This suggests that the Nd³⁺ ions in Nd₂Ru₂O₇ could play an active role in SOT generation.

The combination of strong SOC and intrinsic magnetic ordering in Nd₂Ru₂O₇ makes it a promising, albeit unexplored, candidate for SOT materials. Future research directions would involve fabricating thin-film heterostructures incorporating Nd₂Ru₂O₇ and measuring the SOT efficiency. The goal would be to understand how the interplay between the Ru⁴⁺ and Nd³⁺ magnetic sublattices and the strong SOC can be harnessed to achieve efficient, field-free switching of magnetization, a key challenge in the development of practical SOT-based devices. aps.org

Challenges and Future Research Avenues

Despite its promise, significant research is required to fully understand and exploit the properties of Neodymium--ruthenium (1/2). The primary challenges lie in unraveling its complex electronic and magnetic behavior and developing methods to precisely control its properties.

Neodymium ruthenate is a strongly correlated electron system, where the interactions between electrons dominate their kinetic energy, leading to complex phenomena that are difficult to describe with simple models. researchgate.netresearchgate.net A key feature of Nd₂Ru₂O₇ is the interplay between the magnetism of the ruthenium (Ru⁴⁺) 4d electrons and the neodymium (Nd³⁺) 4f electrons. kps.or.kr

Experimental studies have revealed a complex magnetic landscape. The Ru⁴⁺ spins undergo a long-range antiferromagnetic ordering at a relatively high Néel temperature (Tₙ) of approximately 143-146 K. researchgate.netresearchgate.net At a much lower temperature of about 1.8 K, the Nd³⁺ moments also order long-range. researchgate.netscience.govscience.govscience.gov Neutron diffraction studies have determined that the magnetic ground state of the Nd³⁺ sublattice is a non-collinear "all-in-all-out" spin configuration, a direct consequence of the frustrated pyrochlore geometry. researchgate.netresearchgate.net This complex, multi-stage magnetic ordering and the nature of the interactions between the two magnetic sublattices are still not fully understood and remain an active area of investigation. kps.or.krresearchgate.net

Chemical substitution, or doping, is a powerful technique for intentionally modifying the properties of materials. In pyrochlore oxides, substituting different elements at the A-site (Neodymium) or B-site (Ruthenium) can tune the lattice structure, electronic conductivity, and magnetic ordering. researchgate.netsoton.ac.uk For instance, studies on various pyrochlore ruthenates show that changing the A-site rare-earth ion significantly impacts the material's properties. researchgate.net

Even unintentional defects can have a profound impact. Analysis of Nd₂Ru₂O₇ samples has revealed that a small percentage of Ru atoms can occupy the Nd sites, creating what is known as anti-site disorder. researchgate.net This disorder influences the material's intrinsic magnetic and transport properties. A key future research direction is to gain precise control over doping and defects to tailor the properties of Nd₂Ru₂O₇ for specific applications. This includes stabilizing desired quantum states, such as a quantum spin liquid, or enhancing electronic properties relevant for device integration.

Table 1: Effect of Cation Substitution on the Properties of Pyrochlore Oxides

Original CompoundDopant/SubstituentSubstituted SiteObserved EffectReference
Eu₂Ru₂O₇CuEu (A-site)Significant change in electrical properties due to strong electron correlation from the 3d Cu ion. stfc.ac.uk
Y₂Ru₂O₇Zn²⁺ or Ca²⁺Y (A-site)Increases electrical conductivity from semiconducting to near-metallic levels (0.1–50 S/cm). science.gov
CaSnO₃Nd and FeCa (A-site) and Sn (B-site)Creates a double perovskite structure, significantly narrowing the optical bandgap. science.gov
Nd₂Ru₂O₇RuNd (A-site)Anti-site disorder (up to 7%) that influences intrinsic magnetic and electrical transport properties. researchgate.net

The discovery of new materials with tailored functionalities can be accelerated by modern high-throughput screening methods. acs.org These approaches combine automated, rapid experimental synthesis and characterization with powerful computational modeling to explore vast compositional landscapes. For pyrochlore oxides, this is particularly valuable due to the immense number of possible A-site and B-site cation combinations. science.gov

Computational tools, such as those based on density functional theory (DFT), are used to predict the stability, electronic structure, and physical properties of hypothetical pyrochlore compounds before they are synthesized. science.govacs.org This allows researchers to screen for candidates with promising features, such as those predicted to have non-trivial band topology or specific magnetic ground states. researchgate.netacs.org This computational-first approach helps to guide experimental efforts, making the discovery process more efficient. researchgate.net For example, high-throughput screening has been used to search for novel ferromagnetic semiconductors and materials with low thermal conductivity among complex oxides. researchgate.netscience.gov Applying these powerful screening methodologies to the ruthenate pyrochlore family could uncover new compounds related to Nd₂Ru₂O₇ with enhanced properties for quantum technologies and other advanced applications.

In-depth Analysis of Neodymium-Ruthenium (1/2) Uncovers Gaps in Current Research

A comprehensive review of the interdisciplinary research perspectives and future directions for the chemical compound Neodymium-Ruthenium (1/2), with the formula NdRu2, reveals a significant lack of specific experimental and theoretical data. Despite the potential for interesting physical properties arising from the combination of a rare-earth element, neodymium, and a platinum-group metal, ruthenium, detailed investigations into this particular binary intermetallic compound appear to be limited in the accessible scientific literature.

While the compound is anticipated to form a Laves phase, a class of intermetallic compounds known for their unique crystal structures and diverse magnetic and electronic properties, specific details regarding NdRu2 remain elusive. Laves phases typically crystallize in one of three main structures: the cubic MgCu₂ (C15), the hexagonal MgZn₂ (C14), or the hexagonal MgNi₂ (C36) type. However, the precise crystal structure and lattice parameters for NdRu2 have not been definitively reported in the available literature.

This informational gap extends to the fundamental electronic and magnetic properties of the compound. A thorough understanding of the electronic band structure, which dictates the electrical conductivity and other electronic characteristics, is crucial for predicting and tailoring material functionalities. Similarly, detailed magnetic studies, including susceptibility and magnetization measurements, are necessary to determine its magnetic ordering temperature, magnetic moments, and potential for applications in areas such as data storage or magnetic refrigeration.

Research into related compounds offers some context. For instance, studies on other neodymium-containing intermetallics highlight the role of the Nd³⁺ ion's localized 4f electrons in determining the magnetic behavior. In many such compounds, the interaction between the neodymium magnetic moments and the conduction electrons, as well as with the magnetic moments of the transition metal, can lead to complex magnetic phenomena. However, without direct experimental or theoretical investigation of NdRu2, any extrapolation of properties from related materials remains speculative.

The absence of foundational data on NdRu2 presents a significant barrier to exploring its potential for advanced material functionalities. Bridging the gap between a fundamental understanding of a material's properties and its application potential is a cornerstone of materials science research. This process relies on a solid foundation of experimental data and theoretical modeling. For NdRu2, this foundation is currently insufficient.

Future research efforts should prioritize the synthesis of high-quality, single-phase NdRu2 samples. Following successful synthesis, detailed characterization using techniques such as X-ray diffraction (XRD) and neutron diffraction would be essential to determine its crystal structure and lattice parameters. Subsequent investigations into its electronic structure, through techniques like angle-resolved photoemission spectroscopy (ARPES) and density functional theory (DFT) calculations, would provide invaluable insights. Comprehensive magnetic characterization over a range of temperatures and magnetic fields would then be required to elucidate its magnetic properties.

Only with this fundamental data in hand can the scientific community begin to realistically assess the potential of Neodymium-Ruthenium (1/2) for advanced applications and chart a course for future research and development.

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